

SCH772984 kinase selectivity profile

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Compound Focus: **SCH772984**

Cat. No.: S548773

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Selectivity Profile of SCH772984

The table below summarizes the key quantitative data on the kinase selectivity of **SCH772984**:

Kinase Target	Assay Type	Result (IC ₅₀ or % Inhibition)	Reference/Description
ERK1	Enzymatic Assay	IC ₅₀ = 4 nM [1] / 8.3 nM [2]	Primary target
ERK2	Enzymatic Assay	IC ₅₀ = 1 nM [1] / 2.7 nM [2]	Primary target
CLK2	Enzymatic Assay	IC ₅₀ = ~104 nM [2]	Off-target (~40x less potent than ERK2)
DRAK1	Enzymatic Assay	IC ₅₀ = ~190 nM [2]	Off-target (~70x less potent than ERK2)
TTK/MPS1	Enzymatic Assay	IC ₅₀ = ~200 nM [2]	Off-target (~70x less potent than ERK2)
haspin	Enzymatic Assay	IC ₅₀ = 398 nM [2]	Off-target
JNK1	Enzymatic Assay	IC ₅₀ = 1080 nM [2]	Off-target
>450 other kinases	KINOMEScan (Binding Assay)	Highly selective; few off-targets with significantly weaker affinity	Profiled against a broad panel of kinases

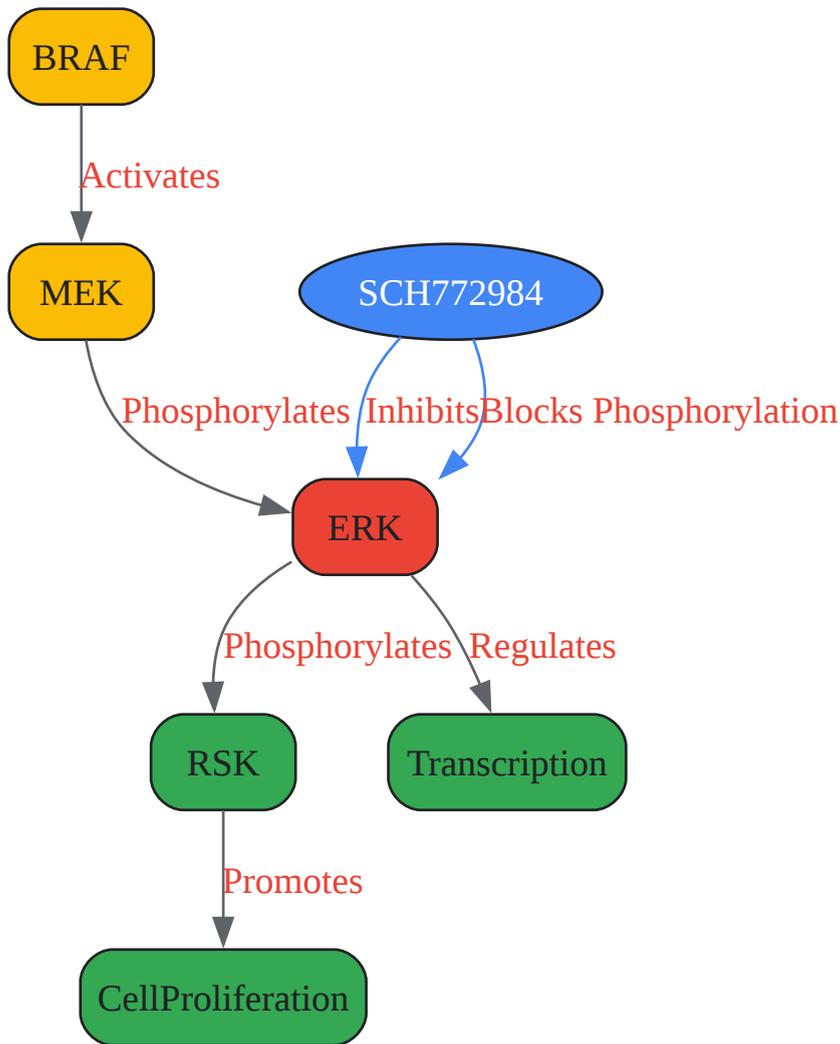
Kinase Target	Assay Type	Result (IC50 or % Inhibition)	Reference/Description
		at 1 μ M [2]	

SCH772984's remarkable selectivity stems from its **unique mechanism of action**. It not only acts as an ATP-competitive inhibitor but also allosterically inhibits the phosphorylation of ERK1/2 by its upstream activator, MEK [3] [4].

- **Unique Binding Mode:** **SCH772984** binding induces a novel, inactive conformation of the phosphate-binding loop (P-loop) and an outward tilt of the α C helix, creating a unique pocket not present in other kinases [2].
- **Slow Off-Rate Kinetics:** This distinctive binding mode is associated with very slow dissociation from ERK1/2, leading to prolonged suppression of the pathway even after the compound is removed [2].

Mechanism of Action and Functional Consequences

SCH772984 exerts its effects by potently inhibiting the terminal kinases in the MAPK cascade.



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SCH772984 directly inhibits ERK1/2 catalytic activity and its phosphorylation by MEK, suppressing downstream signaling [3] [4].

The key functional consequences of this inhibition include:

- **Suppression of Downstream Signaling:** **SCH772984** treatment leads to dose-dependent decreases in phosphorylation of ERK itself and its direct substrate, p90 RSK (ribosomal S6 kinase) [1] [4].
- **Anti-Proliferative and Pro-Apoptotic Effects:** The inhibitor demonstrates robust efficacy in cancer cell lines with mutations activating the MAPK pathway, such as **BRAF-mutant and RAS-mutant tumors**, including those with acquired resistance to BRAF or MEK inhibitors [1] [4].
- **Cell Cycle Arrest:** Treatment with **SCH772984** can induce G1 cell cycle arrest [4].

Experimental Protocols for Profiling

The selectivity and potency of **SCH772984** were established through a series of rigorous biochemical and cellular assays.

Kinase Selectivity Profiling

- **Method:** A broad panel of 456 kinases was profiled using the **KINOMEScan** binding assay to assess selectivity at a concentration of 1 μM **SCH772984** [2].
- **Follow-up:** Kinases identified as potential off-targets in the initial screen were further characterized using enzymatic assays to determine precise half-maximal inhibitory concentrations (IC_{50}) [2].

Enzymatic Assay for ERK1/2 Potency

- **Method:** Immobilized Metal Ion Affinity-Based Fluorescence Polarization (**IMAP**) assay [1].
- **Protocol Summary:**
 - **Reaction Setup:** Diluted **SCH772984** in a 384-well plate.
 - **Enzyme Addition:** Added purified, active ERK2 (0.3 ng per reaction).
 - **Reaction Initiation:** Added a solution containing substrate peptide and ATP.
 - **Incubation:** Incubated for 45 minutes at room temperature.
 - **Detection:** Stopped the reaction with IMAP Binding Solution. The binding of phosphorylated peptides to IMAP beads increases fluorescence polarization, which is measured to determine kinase activity [1].

Cellular Target Engagement and Phenotypic Assays

- **Western Blotting:** Treated cells with **SCH772984** and lysed them to analyze proteins by Western blotting. Key biomarkers include **phospho-ERK1/2 (T202/Y204)** and **phospho-RSK (T359/S363)** to confirm pathway inhibition [1] [4].
- **Cell Proliferation/Viability Assays:**
 - **Method:** CellTiter-Glo Luminescent Cell Viability Assay [1] [4].
 - **Protocol Summary:**
 - Seed cells in 96-well plates.
 - Treat with a dose range of **SCH772984** (e.g., 0.001-10 μM) 24 hours after seeding.
 - Incubate for 4-5 days.

- Add CellTiter-Glo reagent, which produces a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
- Measure luminescence to determine the half-maximal growth inhibitory concentration (IC₅₀).

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